2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide
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Overview
Description
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide typically involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide has several scientific research applications:
Chemistry: Used as a catalyst in the synthesis of pyrazolophthalazines.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a catalyst in specific reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
32188-94-6 |
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Molecular Formula |
C11H13BrN2OS |
Molecular Weight |
301.20 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;hydrobromide |
InChI |
InChI=1S/C11H12N2OS.BrH/c14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11;/h1-5H,6-8H2,(H,12,13);1H |
InChI Key |
UFGCDDZQIFGJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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